molecular formula C17H22ClN B2601259 (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride CAS No. 59726-23-7

(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride

Cat. No.: B2601259
CAS No.: 59726-23-7
M. Wt: 275.82
InChI Key: RMCQGGQQMQFKLQ-UHFFFAOYSA-N
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Description

(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride is a chemical research compound featuring a cyclohexylamine core substituted with a naphthalene ring system. This specific structural motif is of significant interest in modern medicinal chemistry, particularly in the development of central nervous system (CNS)-active agents. Compounds within the broader class of cycloalkylamines have been investigated for their potential as monoamine reuptake inhibitors , a key mechanism of action for compounds targeting neurological pathways . The naphthalene moiety is a privileged scaffold in drug discovery, valued for its ability to enhance a compound's metabolic stability and binding affinity to biological targets . Researchers may utilize this chemical as a key intermediate or building block for synthesizing novel compounds for pharmacological evaluation. Its structure presents opportunities for further chemical modification to explore structure-activity relationships and develop new chemical entities for neuroscience and oncological research applications. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1-naphthalen-1-ylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16;/h2-3,6-10H,1,4-5,11-13,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQGGQQMQFKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride typically involves the reaction of naphthalene derivatives with cyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce cyclohexyl derivatives. Substitution reactions can result in a variety of substituted naphthalene or cyclohexyl compounds .

Mechanism of Action

The mechanism of action of (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthalene and cyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride, commonly referred to as a synthetic cannabinoid, has garnered attention for its potential biological activities. This compound is structurally related to other cannabinoids and has been studied for its effects on various biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

Molecular Formula : C₁₃H₁₅N·HCl
Molecular Weight : 215.73 g/mol
Functional Groups : Primary amine, naphthalene ring

The compound's unique structure contributes to its interaction with biological targets, particularly within the endocannabinoid system.

The biological activity of this compound primarily involves its action on cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control.

  • CB1 Receptor Agonism : The compound exhibits affinity for CB1 receptors in the central nervous system, influencing neurotransmitter release and modulating pain pathways.
  • CB2 Receptor Interaction : Interaction with CB2 receptors may mediate anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Analgesic Effects : Studies have demonstrated its potential as an analgesic agent through modulation of pain pathways via cannabinoid receptors.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.
  • Antitumor Activity : Preliminary findings suggest that it might inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Data Table: Biological Activities Overview

Biological Activity Mechanism Reference Study
AnalgesicCB1 agonism
Anti-inflammatoryCB2 interaction
AntitumorApoptosis induction

Case Study 1: Analgesic Properties

A study conducted on animal models evaluated the analgesic effects of this compound. Results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain pathways through CB1 receptor activation.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The findings demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential application in treating inflammatory diseases.

Case Study 3: Antitumor Activity

Research focused on the antitumor potential of this compound revealed that it inhibited growth in several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the naphthalene moiety or cyclohexyl group can enhance receptor affinity and selectivity. For instance:

  • Substituent Variations : Altering substituents on the naphthalene ring has been shown to impact binding affinity to cannabinoid receptors.
  • Chain Length Adjustments : Changes in the cyclohexyl chain length can affect lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride in laboratory settings?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution reactions. For example, hydroxylamine hydrochloride can be used in the presence of KOH in absolute ethanol under reflux conditions to form intermediates, followed by neutralization with acetic acid . Protective groups (e.g., methoxymethyl) may be employed to stabilize reactive cyclohexylamine derivatives during synthesis .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to minimize side products. Purification via recrystallization or column chromatography is often required .

Q. What analytical techniques are used to characterize the structural and chemical properties of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves bond angles and stereochemistry (e.g., C–C bond lengths in naphthalene derivatives) .
  • Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., cyclohexyl vs. naphthyl protons) and confirms purity .
  • Mass spectrometry (MS) verifies molecular weight (e.g., 285.81 g/mol for similar hydrochlorides) and fragmentation patterns .
    • Validation : Cross-reference spectral data with computational models (e.g., density functional theory) to confirm structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors .
  • Waste Management : Segregate hydrochloride-containing waste and dispose via certified chemical waste services to avoid environmental contamination .
    • Emergency Measures : In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation with the compound’s SDS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of the hydrochloride salt?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst concentration to identify optimal conditions .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl or employ low-temperature crystallization to isolate the hydrochloride salt .
    • Case Study : In analogous syntheses, yields improved from 45% to 72% by adjusting reflux duration and NaOH concentration during neutralization .

Q. What strategies address discrepancies between computational toxicity predictions and experimental data for this compound?

  • Methodological Answer :

  • In Silico-Experimental Integration : Compare predictions from tools like QSAR models with in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies .
  • Contradiction Analysis : If computational models underestimate toxicity (e.g., hepatic effects), evaluate metabolite profiles using LC-MS to identify reactive intermediates (e.g., epoxides) not captured in silico .
    • Example : Naphthalene derivatives often show underestimated pulmonary toxicity due to unmodeled metabolic activation pathways .

Q. How can researchers design studies to assess the compound’s metabolic pathways and pharmacokinetics?

  • Methodological Answer :

  • Radiolabeling : Synthesize a ¹⁴C-labeled version to track absorption, distribution, and excretion in rodent models .
  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via high-resolution MS .
    • Data Interpretation : Cross-validate findings with toxicokinetic models (e.g., compartmental analysis) to estimate half-life and bioaccumulation potential .

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